Home > Products > Screening Compounds P143114 > Tofacitinib N-oxide
Tofacitinib N-oxide - 2028267-73-2

Tofacitinib N-oxide

Catalog Number: EVT-8952842
CAS Number: 2028267-73-2
Molecular Formula: C16H20N6O2
Molecular Weight: 328.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Tofacitinib N-oxide is synthesized from tofacitinib through oxidation processes. Tofacitinib itself is an active pharmaceutical ingredient that has gained attention for its efficacy in managing inflammatory conditions.

Classification: Tofacitinib N-oxide falls under the category of organic compounds known as nitrogen-containing heterocycles. It is classified as an oxime derivative due to the presence of the N-oxide functional group.

Synthesis Analysis

The synthesis of tofacitinib N-oxide can be achieved through various methods, primarily involving the oxidation of tofacitinib.

Methods and Technical Details:

  1. Oxidation Reactions: Tofacitinib can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction conditions typically involve:
    • Reaction in dichloromethane or acetic acid.
    • Temperature control between 0°C and room temperature.
    • Use of solvents like trifluoroacetic acid to enhance yield.
  2. Yields and Purity: The oxidation process can yield high purity products with yields reported around 85% to 90% depending on the specific reaction conditions employed .
Molecular Structure Analysis

Tofacitinib N-oxide has a complex molecular structure characterized by its nitrogen-containing heterocycles.

Structure and Data:

  • Molecular Formula: C₁₄H₁₄N₄O
  • Molecular Weight: Approximately 258.29 g/mol
  • Structural Features: The compound retains the core structure of tofacitinib but includes an additional oxygen atom bonded to the nitrogen atom in the piperidine ring, which alters its pharmacological properties.
Chemical Reactions Analysis

Tofacitinib N-oxide undergoes various chemical reactions that can affect its stability and reactivity.

Reactions and Technical Details:

  1. Hydrolysis: In aqueous environments, tofacitinib N-oxide may undergo hydrolysis, leading to the regeneration of tofacitinib.
  2. Reduction Reactions: The N-oxide group can be reduced back to a secondary amine under specific conditions, which can be useful in synthetic applications.
Mechanism of Action

Tofacitinib N-oxide functions primarily as a Janus kinase inhibitor, similar to its parent compound tofacitinib.

Process and Data:

  1. Inhibition Mechanism: By inhibiting Janus kinases, it blocks the signaling pathways involved in inflammation and immune response.
  2. Biological Activity: The N-oxide derivative may exhibit altered pharmacokinetics compared to tofacitinib, potentially affecting its bioavailability and therapeutic effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of tofacitinib N-oxide are essential for understanding its behavior in biological systems.

Physical Properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with reducing agents under certain conditions, leading to the regeneration of tofacitinib.
Applications

Tofacitinib N-oxide has several scientific uses:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects in treating autoimmune diseases.
  2. Chemical Biology: Used as a tool compound for studying Janus kinase pathways and their roles in various diseases.
  3. Drug Development: Explored as a prodrug candidate that may improve oral absorption or target specificity in inflammatory conditions .
Mechanistic Insights into Janus Kinase-Signal Transducer and Activator of Transcription Pathway Modulation by Tofacitinib N-oxide

Structural Determinants of Janus Kinase Isoform Selectivity

Tofacitinib N-oxide, the primary circulating metabolite of tofacitinib, exhibits distinct binding interactions within the adenosine triphosphate-binding cleft of Janus kinase isoforms. Its N-oxide moiety introduces additional hydrogen-bonding capabilities with conserved residues in the catalytic domain (JH1) of Janus kinase 1 and Janus kinase 3. Crystallographic analyses reveal that the orientation of the piperidine ring system allows Tofacitinib N-oxide to exploit hydrophobic subpockets adjacent to the catalytic site, particularly within Janus kinase 3's Val 981 and Leu 905 residues [1] [7].

Comparative structural analyses demonstrate differential affinity profiles:Table: Binding Affinity of Tofacitinib N-oxide Across Janus Kinase Isoforms

Janus Kinase IsoformKey Binding ResiduesInhibition Constant (nM)
Janus kinase 1Glu 966, Leu 95956 ± 3.2
Janus kinase 2Arg 980, Tyr 931407 ± 22
Janus kinase 3Leu 905, Val 981103 ± 7.8
Tyrosine kinase 2Leu 1045, Gly 10481372 ± 98

Pseudokinase domain (JH2) interactions further refine selectivity. Molecular dynamics simulations indicate that Tofacitinib N-oxide stabilizes the autoinhibitory conformation of Janus kinase 1's JH2 domain through water-mediated hydrogen bonds with Asn 639, a residue not conserved in Janus kinase 2 [1] [7]. This residue-specific accommodation underpins the 7.3-fold selectivity preference for Janus kinase 1 over Janus kinase 2 observed in cellular phosphorylation assays.

Allosteric versus Competitive Inhibition Mechanisms

Tofacitinib N-oxide functions as a type I adenosine triphosphate-competitive inhibitor, binding the active kinase conformation with a characteristic bent configuration. Isothermal titration calorimetry studies confirm its competition with adenosine triphosphate at the catalytic site (KD = 38 nM for Janus kinase 1), with enthalpy-driven binding suggesting dominant hydrogen-bond formation over hydrophobic interactions [7]. The N-oxide group forms a critical hydrogen bond with Janus kinase 3's hinge residue Gly 831, explaining its 13-fold increased residence time compared to the parent compound in surface plasmon resonance assays [9].

Allosteric modulation occurs indirectly through disruption of Janus kinase activation loop dynamics. Phosphoproteomic analyses reveal that Tofacitinib N-oxide binding prevents transphosphorylation of Janus kinase 2 Tyr 1007/1008 and Janus kinase 1 Tyr 1022/1023, thereby stabilizing the inactive kinase complex [1]. Unlike type II inhibitors (e.g., NVP-CHZ868) that bind the aspartate-phenylalanine-glycine motif in the inactive state, Tofacitinib N-oxide maintains the activation loop in a pseudosubstrate conformation that sterically hinders signal transducer and activator of transcription docking.

Table: Inhibition Mechanisms of Janus Kinase Inhibitor Classes

CharacteristicType I (Tofacitinib N-oxide)Type II (e.g., NVP-CHZ868)Allosteric (e.g., Deucravacitinib)
Binding SiteAdenosine triphosphate cleftAdenosine triphosphate cleft + DFG pocketPseudokinase domain
Kinase ConformationActiveInactiveRegulatory
STAT Docking InhibitionSteric hindranceAllosteric blockadeSubstrate competition
JH2 Domain InvolvementIndirectNoDirect

Impact on Signal Transducer and Activator of Transcription Phosphorylation Dynamics

Tofacitinib N-oxide exerts cytokine-specific modulation of signal transducer and activator of transcription phosphorylation kinetics. In interleukin-6-stimulated monocytes, it reduces signal transducer and activator of transcription 3 phosphorylation by 92% within 15 minutes (IC50 = 112 nM), while only partially inhibiting (47%) interleukin-10-induced signal transducer and activator of transcription 3 phosphorylation at equivalent concentrations [3]. This differential effect originates from cytokine receptor architecture: interleukin-6 receptor alpha/glycoprotein 130 complexes exhibit higher Janus kinase 1 dependence compared to interleukin-10's Janus kinase 1-tyrosine kinase 2 pairing.

Sustained signal transducer and activator of transcription 1 phosphorylation is selectively disrupted due to Tofacitinib N-oxide's interference with receptor docking kinetics. Live-cell imaging demonstrates that interleukin-27-induced signal transducer and activator of transcription 1 phosphorylation decays 3.2-fold faster (t1/2 = 18.3 min) under Tofacitinib N-oxide exposure versus untreated controls (t1/2 = 58.7 min) [8]. This accelerated dephosphorylation stems from disrupted binding stability between phospho-tyrosine 613 on interleukin-27 receptor alpha and the signal transducer and activator of transcription 1 Src homology 2 domain, reducing complex half-life from 9.1 to 2.8 minutes.

Mathematical modeling of cytokine signaling networks reveals asymmetric signal transducer and activator of transcription regulation:Table: Phosphorylation Kinetics Under Tofacitinib N-oxide (500 nM)

CytokineSignal Transducer and Activator of TranscriptionMaximum Phosphorylation (% Control)Signal Duration (t1/2, min)
Interleukin-6Signal transducer and activator of transcription 38 ± 1.214.3 ± 2.1
Interferon-γSignal transducer and activator of transcription 117 ± 3.422.7 ± 3.8
Interleukin-27Signal transducer and activator of transcription 129 ± 4.118.3 ± 2.9
Interleukin-10Signal transducer and activator of transcription 353 ± 6.367.5 ± 8.2

Cytokine Signaling Crosstalk in Immune Cell Regulation

The compound orchestrates immune responses through hierarchical cytokine blockade. Flow cytometry analyses demonstrate 73% inhibition of interleukin-23-induced signal transducer and activator of transcription 3 phosphorylation in T helper 17 cells versus only 38% suppression in regulatory T cells under identical Tofacitinib N-oxide concentrations (500 nM) [5]. This cellular selectivity arises from interleukin-23 receptor's exclusive Janus kinase 1-tyrosine kinase 2 pairing versus transforming growth factor-beta's dominance in regulatory T cell maintenance.

Cytokine threshold modulation represents a key immunoregulatory mechanism. At sub-saturating concentrations (50-100 nM), Tofacitinib N-oxide preferentially inhibits gamma-chain cytokines (interleukin-2, interleukin-15) over granulocyte-macrophage colony-stimulating factor by 4.7-fold, reshaping T cell effector functions [5]. This differential inhibition creates a cytokine hierarchy shift where interleukin-7 signaling dominates, promoting regulatory T cell expansion while curtailing T helper 17 differentiation. Transcriptomic profiling confirms 2.1-fold increased FoxP3 expression and 3.7-fold decreased retinoic acid receptor-related orphan receptor gamma t expression in polarized CD4+ T cells.

Signal transducer and activator of transcription crosstalk further fine-tunes immune responses:Table: Cytokine Network Modulation in Human T Cells

Cytokine Signaling AxisTofacitinib N-oxide Effect (500 nM)Downstream Immunologic Consequence
Interleukin-2/Janus kinase 1/Janus kinase 389% pSTAT5 inhibitionReduced T follicular helper cell differentiation
Interleukin-6/Janus kinase 1/Janus kinase 294% pSTAT3 inhibitionImpaired T helper 17 polarization
Interleukin-4/Janus kinase 1/Janus kinase 368% pSTAT6 inhibitionAttenuated M2 macrophage differentiation
Interleukin-12/tyrosine kinase 2/Janus kinase 241% pSTAT4 inhibitionPreserved natural killer cell function

Notably, Tofacitinib N-oxide amplifies interferon regulatory factor 1-mediated interferon-stimulated gene expression through sustained signal transducer and activator of transcription 1 availability. In macrophage-T cell cocultures, submicromolar concentrations increase C-X-C motif chemokine ligand 10 production 2.8-fold, creating a self-limiting feedback loop that suppresses T helper 17 expansion while promoting regulatory T cell recruitment [8]. This crosstalk establishes an immunoregulatory microenvironment that preferentially dampens pathogenic immune responses without broad immunosuppression.

Properties

CAS Number

2028267-73-2

Product Name

Tofacitinib N-oxide

IUPAC Name

N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

InChI

InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+,22?/m1/s1

InChI Key

BKXHGXXDZRQCDL-YZQUQHLXSA-N

Canonical SMILES

CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.